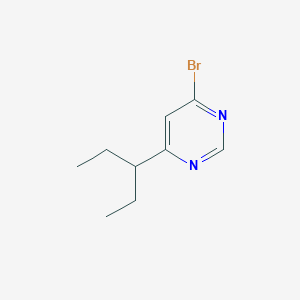
4-Bromo-6-(pentan-3-yl)pyrimidine
概要
説明
Synthesis Analysis
Pyrimidine synthesis involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using methods such as DFT and HF . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyrimidine reactions involve various processes . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis
The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for polymer .科学的研究の応用
Synthesis of Heterocyclic Compounds
4-Bromo-6-(pentan-3-yl)pyrimidine serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their wide range of biological activities. For instance, reactions with methylene-active compounds and acid hydrolysis have been explored to yield substituted derivatives, showcasing the chemical versatility and reactivity of pyrimidine derivatives in synthesizing complex molecules for chemical and medicinal applications (Shukurov et al., 1993).
Charge Transfer Materials
Pyrimidine derivatives, including those related to this compound, have been investigated for their potential as efficient charge transfer materials. These studies involve quantum chemical investigations to understand their electronic, photophysical, and charge transfer properties, which are essential for applications in organic electronics and photovoltaics (Irfan, 2014).
Antimicrobial and Antituberculosis Activity
Pyrimidine-incorporated compounds have been synthesized and evaluated for their biological activities, including antimicrobial and antituberculosis effects. These studies highlight the significance of pyrimidine derivatives in developing new therapeutic agents against various bacterial and fungal infections, as well as tuberculosis, demonstrating the compound's relevance in drug discovery and pharmaceutical research (Soni & Patel, 2017).
Synthesis of Novel Biheterocycles
Research has also focused on the synthesis of novel biheterocycles using pyrimidine derivatives as key intermediates. These compounds are synthesized through a series of reactions, including nucleophilic substitutions and cycloadditions, leading to the creation of compounds with potential biological activities or material science applications (Aquino et al., 2017).
Antitumor Activity
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been explored for their antitumor activities. These compounds have been tested for their ability to inhibit tumor cell growth, with selectivity for high-affinity folate receptors and the proton-coupled folate transporter, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment (Wang et al., 2010).
作用機序
Pyrimidine derivatives have been found to exhibit a wide range of biological activities. For example, certain pyrimidine derivatives have been reported to show good in vitro anti-proliferative activities against leukemia cell lines .
In terms of their mode of action, pyrimidine derivatives often work by interacting with specific enzymes or receptors in the body. For instance, some pyrimidine derivatives have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
The biochemical pathways affected by pyrimidine derivatives can vary widely depending on the specific compound and its target. For example, TRK inhibitors can affect signal transduction pathways associated with cell proliferation, differentiation, and survival .
The pharmacokinetics of pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and would depend on the specific chemical structure of the compound. Some pyrimidine derivatives have been reported to possess good plasma stability .
Safety and Hazards
将来の方向性
Research on similar compounds has shown promising results in various fields . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized, showing promising neuroprotective and anti-inflammatory properties . Another study synthesized a novel series of 5-bromo-4-methyl-6-pyrazolylpyrimidines, which showed significant anti-neuroinflammatory properties .
生化学分析
Biochemical Properties
4-Bromo-6-(pentan-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound may bind to specific receptors on the cell surface, altering cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, this compound can impact cell growth, differentiation, and apoptosis. Furthermore, it may influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound may inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby altering downstream signaling pathways . Additionally, this compound may interact with transcription factors, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific signaling pathways . At higher doses, it can induce toxic or adverse effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular functions . Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-bromo-6-pentan-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBJOMRONGWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



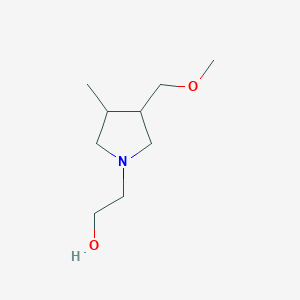

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
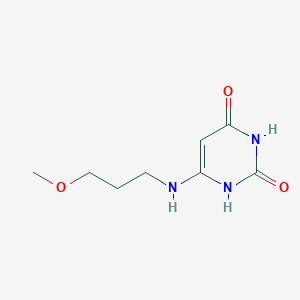
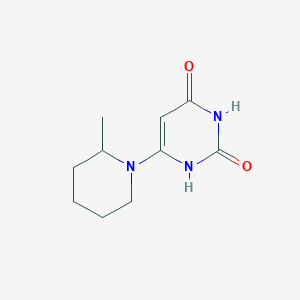
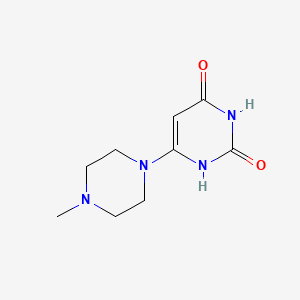
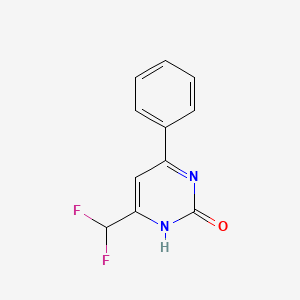
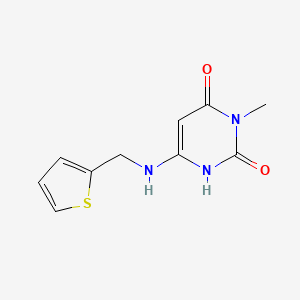
![1-methoxy-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481056.png)
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)
![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)


